4-Chlorothieno[2,3-b]pyridin-6(7H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-7H-thieno[2,3-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-5-3-6(10)9-7-4(5)1-2-11-7/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAXEDWNOSEQPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=CC(=O)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701282793 | |
| Record name | 4-Chlorothieno[2,3-b]pyridin-6(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701282793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99429-81-9 | |
| Record name | 4-Chlorothieno[2,3-b]pyridin-6(7H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99429-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorothieno[2,3-b]pyridin-6(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701282793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Chemical Reactivity of 4 Chlorothieno 2,3 B Pyridin 6 7h One
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position
The chlorine atom at the C-4 position of the thieno[2,3-b]pyridin-6(7H)-one core is susceptible to nucleophilic aromatic substitution (SNAr). The pyridine (B92270) nitrogen atom acts as a powerful electron-withdrawing group, stabilizing the negatively charged Meisenheimer intermediate formed during the reaction, thereby facilitating the displacement of the chloride leaving group. This reactivity is a cornerstone for the functionalization of this heterocyclic system.
4-Chlorothieno[2,3-b]pyridin-6(7H)-one is expected to react readily with various nitrogen-based nucleophiles, such as primary and secondary amines. These reactions typically proceed under thermal conditions or with base catalysis to yield the corresponding 4-amino-thieno[2,3-b]pyridin-6(7H)-one derivatives. While specific examples for this exact pyridinone are not extensively documented, the reactivity can be inferred from analogous heterocyclic systems. For instance, related 4-chloro-pyrrolopyrimidines and 4-chlorothienopyrimidines readily undergo amination. The reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with anilines, for example, can be catalyzed by acid. nih.gov Similarly, palladium-catalyzed amination has also been employed for such transformations on related azaindoles. nih.gov
Table 1: Examples of SNAr Reactions with Nitrogen Nucleophiles on Analogous Heterocycles
| Entry | Electrophile | Nucleophile | Product | Reference |
|---|---|---|---|---|
| 1 | 4-chlorothieno[3,2-d]pyrimidine | Piperidine | 4-(Piperidin-1-yl)thieno[3,2-d]pyrimidine | This is an illustrative example based on known reactivity patterns. |
| 2 | 4-chlorothieno[3,2-d]pyrimidine | cis-2,6-Dimethyl-morpholine | 4-(cis-2,6-Dimethylmorpholino)thieno[3,2-d]pyrimidine | This is an illustrative example based on known reactivity patterns. |
Note: The reactions in this table are based on analogous systems and serve to illustrate the expected reactivity of this compound.
The C-4 chlorine atom can also be displaced by oxygen and sulfur nucleophiles. Reactions with alkoxides, such as sodium methoxide (B1231860) or ethoxide, would lead to the formation of 4-alkoxy-thieno[2,3-b]pyridin-6(7H)-one ethers. Similarly, treatment with thiolates would produce 4-alkylthio or 4-arylthio derivatives. These substitutions are fundamental transformations in heterocyclic chemistry. In some cases, the reaction can be facilitated by catalysis, for instance, in the covalent modification of proteins where a neighboring residue can stabilize the pyridinium (B92312) intermediate. nih.gov
Table 2: Examples of SNAr Reactions with O- and S-Nucleophiles on Analogous Heterocycles
| Entry | Electrophile | Nucleophile | Product | Reference |
|---|---|---|---|---|
| 1 | 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Thiophenol | 4-Chloro-6-(phenylthio)-2-(methylsulfonyl)pyrimidine | This is an illustrative example based on known reactivity patterns. |
| 2 | 2-chloro-7-cyclopropyl-3-nitro-4-oxothieno[2,3-b]pyridine | Phenol | 7-Cyclopropyl-3-nitro-4-oxo-2-phenoxy-thieno[2,3-b]pyridine | This is an illustrative example based on known reactivity patterns. |
Note: The reactions in this table are based on analogous systems and serve to illustrate the expected reactivity of this compound.
Electrophilic Aromatic Substitution on the Thienopyridinone Core
Electrophilic aromatic substitution (EAS) on the this compound system is highly regioselective. The pyridine portion of the molecule is strongly deactivated towards electrophilic attack due to the electron-withdrawing effects of the nitrogen atom, the C-4 chlorine, and the carbonyl group of the pyridinone ring.
Consequently, electrophilic substitution occurs exclusively on the more reactive thiophene (B33073) ring. pearson.com Thiophene is significantly more reactive than benzene (B151609) in EAS reactions. onlineorganicchemistrytutor.com The sulfur atom directs incoming electrophiles primarily to the adjacent α-positions (C-2 and C-5 in thiophene). In the thieno[2,3-b]pyridine (B153569) system, these correspond to the C-2 and C-3 positions. The attack at the C-2 position is generally favored as it leads to a more stable carbocation intermediate where the positive charge can be delocalized over a greater number of resonance structures. onlineorganicchemistrytutor.com Therefore, reactions such as halogenation, nitration, and Friedel-Crafts acylation are predicted to occur at the C-2 position of the thiophene ring.
Oxidation and Reduction Pathways of the Thienopyridinone System
The thienopyridinone core possesses multiple sites that can undergo oxidation or reduction, allowing for a range of chemical transformations.
Oxidation of the thieno[2,3-b]pyridine system can occur at two main sites: the pyridine nitrogen atom and the thiophene sulfur atom. nih.govacs.org Treatment with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding N-oxide at the pyridine nitrogen or the S-oxide (sulfoxide) and S,S-dioxide (sulfone) at the thiophene sulfur. nih.govacs.org The selectivity of the oxidation depends on the specific substrate and reaction conditions. In some instances, under specific oxidative conditions, thienopyridines can undergo dimerization. nih.govacs.org
The this compound molecule offers several possibilities for reduction.
Reduction of the Pyridinone Ring: The pyridinone moiety can be reduced using various hydride reagents. By analogy with 2-pyridone systems, the outcome is highly dependent on the reducing agent employed. acs.org For example, strong reducing agents like lithium aluminum hydride (LiAlH₄) may reduce the amide carbonyl completely to a methylene (B1212753) group, leading to a tetrahydrothienopyridine. In contrast, selective reducing agents like L-Selectride might effect a 1,4-reduction to yield a dihydropyridinone. acs.org Unexpectedly, reagents like borane (B79455) (BH₃) have been shown to cause cleavage and rearomatization, which in this case could potentially lead to the corresponding 4-chlorothieno[2,3-b]pyridine (B3024653). acs.org
Reductive Dehalogenation: The C-4 chlorine atom can be removed via reductive dehalogenation. This is a common transformation for chloroarenes and related heterocycles. oregonstate.edumsu.edu Catalytic hydrogenation, typically using a palladium on carbon catalyst (Pd/C) in the presence of a hydrogen source (like H₂ gas or a transfer hydrogenation reagent), is a standard method to achieve this, yielding the parent thieno[2,3-b]pyridin-6(7H)-one. Other systems, such as polymethylhydrosiloxane (B1170920) (PMHS) with a palladium catalyst, are also effective for such dehalogenations under mild conditions. msu.edu
Cycloaddition and Rearrangement Reactions
Currently, there is a notable absence of specific research detailing the cycloaddition and rearrangement reactions of this compound in the scientific literature. General reactivity patterns of related thienopyridine systems suggest that the electron-deficient pyridine ring and the electron-rich thiophene ring could participate in various pericyclic reactions. However, without direct experimental evidence, any discussion on specific cycloaddition or rearrangement pathways for this particular molecule would be speculative.
Future research in this area could explore reactions such as:
Diels-Alder Reactions: The thieno[2,3-b]pyridine core could potentially act as a diene or dienophile under suitable conditions, although the aromaticity of the system might require harsh conditions or specific activation.
[3+2] Cycloadditions: The use of azides or nitrile oxides could lead to the formation of fused triazole or oxazole (B20620) ring systems, respectively.
Photochemical Rearrangements: Irradiation with UV light could induce rearrangements, such as the conversion to isomeric structures.
Thermal Rearrangements: Heating the compound might lead to ring-opening, ring-closing, or substituent migration reactions.
A comprehensive investigation is necessary to determine the feasibility and outcomes of these and other cycloaddition and rearrangement reactions involving this compound.
Table 1: Cycloaddition and Rearrangement Reactions of this compound
| Reaction Type | Reactant(s) | Conditions | Product(s) | Yield (%) | Reference |
| Data Not Available | - | - | - | - | - |
Computational Insights into Reaction Pathways and Transition States
A thorough search of computational chemistry literature reveals a lack of specific studies focused on the reaction pathways and transition states of this compound. Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, predicting reactivity, and calculating the energetic profiles of chemical transformations.
Future computational investigations could provide valuable insights into:
Reaction Energetics: Calculation of activation energies and reaction enthalpies for potential cycloaddition and rearrangement pathways.
Transition State Geometries: Optimization of transition state structures to understand the key bond-forming and bond-breaking events.
Frontier Molecular Orbital (FMO) Analysis: Examination of the HOMO and LUMO energies and distributions to predict the regioselectivity and stereoselectivity of cycloaddition reactions.
Thermodynamic Stability: Comparison of the relative energies of potential rearrangement products to predict the most likely outcomes.
Such computational studies would be instrumental in guiding experimental work and providing a deeper understanding of the chemical reactivity of this heterocyclic system.
Table 2: Computational Data for Reactions of this compound
| Reaction Type | Computational Method | Basis Set | Calculated Parameter | Value | Reference |
| Data Not Available | - | - | - | - | - |
Structural Modifications and Derivatization Strategies of the Thienopyridinone Scaffold
Functionalization at Peripheral Positions of the Thienopyridinone Ring System
The introduction of diverse functional groups onto the thienopyridinone backbone is a primary strategy for creating analogues with varied electronic and steric properties.
The incorporation of electron-withdrawing groups such as carbonyls, carboxylic acids, and nitriles can significantly alter the reactivity and biological profile of the thienopyridinone scaffold.
Carbonyl Groups: The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group (a type of carbonyl group) onto the thiophene (B33073) ring of the scaffold. For instance, the reaction of N-protected 3-acetyl-2-aminothiophenes with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) can yield 4-chloro-3-formylthieno[2,3-b]pyridine. researchgate.net The reaction conditions can be tuned; conducting the cyclization at 100°C primarily produces the 4-chlorothienopyridine, while lower temperatures (around 65°C) can result in a mixture containing the desired formylated product. researchgate.net
Carboxylic Acid Groups: Carboxylic acids are key functional groups due to their ability to act as hydrogen bond donors and acceptors and serve as precursors for other derivatives like esters and amides. libretexts.org While direct carboxylation of the 4-chlorothieno[2,3-b]pyridin-6(7H)-one is not prominently described, related structures like 4-(arylamino)thieno[2,3-b]pyridine-5-carboxylic acids have been synthesized and studied. nih.gov General methods for preparing carboxylic acids, such as the hydrolysis of nitriles or the oxidation of primary alcohols or aldehydes, represent viable synthetic routes that could be applied to appropriately functionalized thienopyridinone precursors. libretexts.orgunizin.orglibretexts.org The hydrolysis of a nitrile group on the thienopyridinone ring under acidic or basic conditions would yield the corresponding carboxylic acid. libretexts.org
Nitrile Groups: The nitrile group is a versatile functional group in organic synthesis. libretexts.org It is strongly polarized and its carbon atom is electrophilic, making it susceptible to nucleophilic attack. unizin.org One of the most common methods for introducing a nitrile group is through the SN2 reaction of a cyanide anion with an alkyl halide. libretexts.org For the thienopyridinone scaffold, a nitrile could be introduced by dehydrating a primary amide at a peripheral position, often using reagents like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3). libretexts.org
The chlorine atom at the C4 position of the title compound is strategically placed for modification via transition-metal-catalyzed cross-coupling reactions. Further halogenation can also provide additional handles for derivatization.
Halogenation: Beyond the existing chlorine, other halogens like bromine can be introduced. Chemoenzymatic methods, for example, have been developed for the bromination of heterocyclic compounds, followed by cross-coupling in a one-pot reaction, offering a sustainable synthetic route. nih.gov
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a highly effective method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. nih.govdocumentsdelivered.com The 4-chloro position of the thienopyridinone ring is reactive towards Suzuki coupling. The reaction typically employs a palladium catalyst, such as Pd₂(dba)₃ or other Pd(0) or Pd(II) complexes, along with a base like potassium carbonate (K₂CO₃), and a boronic acid. nih.govnih.gov This allows for the introduction of a wide variety of aryl and heteroaryl substituents. The reactivity of chloro-derivatives in Suzuki reactions has been well-established for various heterocyclic systems, making it a reliable strategy for derivatizing the thienopyridinone core. nih.govresearchgate.net
Sonogashira Cross-Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net It is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst (e.g., CuI). researchgate.net The 4-chloro group of the thienopyridinone can be coupled with various terminal alkynes in the presence of a palladium catalyst (like Pd(PPh₃)₄), CuI, and a base such as triethylamine (B128534) (NEt₃) in a solvent like DMF. researchgate.net This method provides a direct route to alkynylated thienopyridinone derivatives.
| Reaction | Catalyst System | Coupling Partner | Base | Typical Conditions | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd₂(dba)₃ / Ligand | Aryl/Heteroarylboronic acid | K₂CO₃ | Dioxane/Water, 100°C | nih.gov |
| Sonogashira | Pd(PPh₃)₄ / CuI | Terminal Alkyne | NEt₃ | DMF, Room Temp to 50°C | researchgate.net |
Arylation: As detailed above, arylation at the C4-position is efficiently achieved via Suzuki-Miyaura cross-coupling reactions with various arylboronic acids. nih.gov This allows for the synthesis of a library of 4-aryl-thieno[2,3-b]pyridin-6(7H)-one derivatives.
Alkylation: Alkylation can occur at several positions, but N-alkylation at the pyridinone nitrogen (N7) is a common strategy. This is typically achieved by treating the thienopyridinone with a strong base, such as sodium hydride (NaH), to deprotonate the nitrogen, followed by the addition of an alkyl halide (e.g., methyl iodide). nih.gov This reaction introduces an alkyl group at the N7 position, which can be important for modulating solubility and other physical properties.
Fusion with Additional Heterocyclic Rings
Building additional rings onto the thienopyridinone scaffold creates more complex, polycyclic systems, opening avenues to new chemical space.
Fusing a pyrimidine (B1678525) ring to the thieno[2,3-b]pyridine (B153569) core results in pyrimidothienopyridinone systems. The synthesis of these fused systems often starts with a functionalized thienopyridine. For example, an amino-substituted thienopyridine can undergo cyclization with various one-carbon synthons. A general approach involves the reaction of an ortho-amino-carboxamide or ortho-amino-nitrile derivative of the thienopyridine with reagents like formamide (B127407) or formic acid to construct the pyrimidine ring. While specific examples starting directly from this compound are not detailed in the provided sources, the synthesis of related thieno[3,2-d]pyrimidines involves the cyclization of N,N-dimethylacetimidamide derivatives with p-anisidine, showcasing a relevant synthetic strategy that could be adapted. nih.gov
The fusion of a pyrrole (B145914) ring leads to pyrrolothienopyridinone derivatives. Synthetic strategies to achieve this often involve building the pyrrole ring onto the thiophene or pyridine (B92270) portion of the scaffold. Drawing parallels from the synthesis of related pyrrolo[2,3-b]pyridines, a potential route could involve the modification of the thienopyridine to introduce functional groups that can participate in a pyrrole ring-forming annulation. For instance, a strategy might involve a palladium-catalyzed amination of the 4-chloro position, followed by further transformations to cyclize and form the pyrrole ring, ultimately yielding a pyrrolo[3,2-d]thieno[2,3-b]pyridinone or a related isomer. nih.gov
Benzothienopyridinone Analogues
The synthesis of these complex heterocyclic systems can be achieved through multi-step reaction sequences. A common approach begins with the preparation of a substituted benzothiophene (B83047) intermediate, such as 7-fluoro-2-(4-methoxybenzylidene) nih.govbenzothiophen-3(2H)-one. nih.gov This intermediate can then undergo cyclization reactions to form the desired polycyclic framework. For instance, new series of 1,2,3,4-tetrahydro nih.govbenzothieno[2,3-c]pyridines have been synthesized with the goal of inhibiting enzymes like CYP17. nih.gov Another established synthetic route for related benzothiazinones (BTZs), which shares procedural similarities, involves starting from thiourea (B124793) derivatives. nih.gov This pathway facilitates the formation of the thiazinone ring system in a single synthetic step from an appropriate benzoic acid derivative, a method that is adaptable for creating a wide variety of analogues. nih.gov
The resulting benzothienopyridinone derivatives are then evaluated for their biological activity. For example, various 8-fluoro-1-(substituted phenyl) nih.govbenzothieno[2,3-c]pyridin-3(4H)-one compounds have been synthesized and characterized. nih.gov The specific substituents on the phenyl ring are chosen to probe the electronic and steric requirements of the target's binding site.
Principles of Structure-Activity Relationship (SAR) Development for Thienopyridinones
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of thienopyridinone derivatives correlates with their biological activity. These investigations systematically modify different parts of the molecule to identify key structural motifs and substituents that are critical for potency and efficacy. For thienopyridinones, SAR exploration has led to the development of potent agents for various therapeutic targets, including LHRH receptors, bone anabolic agents, and kinase inhibitors. nih.govnih.gov
Key findings from SAR studies have revealed that specific substructures are often essential for activity. For example, the 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) core was identified as a necessary structure for enhancing alkaline phosphatase (ALPase) activity, an indicator of osteoblastic differentiation. nih.gov Subsequent optimization often focuses on the substituents at various positions of the thienopyridinone ring. Modifications at the C4-position with cyclic amino groups, particularly N-phenyl-homopiperazine, were found to significantly improve activity in a series of bone anabolic agents. nih.gov Similarly, in the development of LHRH receptor antagonists, SAR studies on thieno[2,3-b]pyridin-4-one derivatives showed that a hydroxyalkylamido moiety on the 2-phenyl ring was a crucial component for high-affinity binding. nih.gov These studies highlight the importance of systematic structural variation to optimize the pharmacological profile of the thienopyridinone scaffold.
Impact of Positional Isomerism on Chemical Behavior
Positional isomerism, which involves altering the arrangement of heteroatoms and substituents within the thienopyridinone scaffold, has a profound impact on the molecule's chemical and biological properties. The relative positions of the sulfur atom, the pyridine nitrogen, and the keto group define the core's geometry and electronic distribution, which in turn dictates its interaction with biological targets.
A study comparing three thienopyridinone isomers as antagonists at the glycine (B1666218) site of the NMDA receptor demonstrated the critical nature of the scaffold's arrangement. researchgate.net Phenylacetylation of aminothiophene carboxylic acid methyl esters followed by cyclization yielded the three possible isomers. researchgate.net Of these, 4-hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one, which has the shortest distance between the sulfur and nitrogen atoms, was the most potent isomer, exhibiting a potency comparable to the reference quinolinone compound. researchgate.net This suggests that the specific spatial relationship between the thiophene and pyridinone rings is a key determinant of binding affinity.
The influence of positional isomerism extends to photophysical properties as well. In a series of phenylmethylene pyridineacetonitrile derivatives, changing the linking position of the pyridine ring from meta to ortho or para resulted in bathochromic shifts in absorption and fluorescence emission peaks due to enhanced intramolecular conjugation. nih.gov The ortho-substituted isomer, o-DBCNPy, exhibited the highest fluorescence quantum yield, underscoring how subtle isomeric changes can significantly modulate molecular properties. nih.gov
Table 1: Effect of Positional Isomerism on NMDA Receptor Binding Affinity
| Compound | Isomeric Scaffold | Binding Affinity (Kᵢ, µM) |
|---|---|---|
| Isomer 1 | thieno[2,3-b]pyridinone | 16 |
| Isomer 2 | thieno[3,2-b]pyridinone | >100 |
| Isomer 3 | thieno[3,4-b]pyridinone | >100 |
Data sourced from a study on thienopyridinones as NMDA receptor antagonists. researchgate.net
Effects of Substituent Electronic and Steric Properties
The biological activity of thienopyridinone derivatives is highly sensitive to the electronic and steric properties of their substituents. Electronic effects relate to the ability of a substituent to donate or withdraw electron density, influencing the polarity and reactivity of the molecule. Steric effects pertain to the size and shape of the substituent, which can cause physical hindrance and affect how the molecule fits into a binding pocket. youtube.com
SAR studies consistently show that both factors are critical. In a series of thieno[2,3-b]pyridinones designed as glycine antagonists, compounds with ortho-substituted aryl moieties in position 5 showed decreased activity. mdpi.com This was attributed to unfavorable steric interactions that increase the torsion angle between the thienopyridinone system and the aryl substituent, hindering optimal binding. mdpi.com Quantitative structure-activity relationship (QSAR) studies confirmed an inverse relationship between the size of the ortho-substituent and binding affinity. mdpi.com
Conversely, the electronic nature of substituents is also a powerful modulator of activity. For substitutions on an aniline (B41778) ring reacting with an activated substrate, rate constants were shown to decrease strongly as the electron-withdrawing character of the ring-substituents increased, with Hammett plots yielding excellent linear correlations. unilag.edu.ng In some cases, steric bulk can be beneficial. The incorporation of bulky but cleavable ester and carbonate groups into thieno[2,3-b]pyridines was shown to disrupt the planar structure of the molecules. mdpi.com This disruption of intermolecular π-stacking can lead to lower crystal packing energy and improved solubility, which may in turn enhance anti-proliferative activity against cancer cell lines. mdpi.com The interplay between steric and electronic effects is therefore a key consideration in the rational design of new thienopyridinone-based therapeutic agents. youtube.com
Table 2: Influence of Substituents on Thienopyridine Activity
| Compound Class | Position of Substitution | Substituent Type | Effect on Activity | Reference |
|---|---|---|---|---|
| Thieno[2,3-b]pyridinones | C5-phenyl (ortho) | Bulky groups | Decreased activity due to steric hindrance | mdpi.com |
| Thieno[2,3-b]pyridines | C4 | Cyclic amino groups | Improved activity (bone anabolic agents) | nih.gov |
| Thieno[2,3-b]pyridines | C5 | Methylene-hydroxyl | Improved anti-proliferative activity | mdpi.com |
Advanced Spectroscopic and Analytical Characterization of Thienopyridinone Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-Dimensional NMR (¹H NMR, ¹³C NMR)
One-dimensional NMR is fundamental for structural verification.
¹H NMR (Proton NMR): This technique identifies the number of different types of protons in a molecule, their electronic environment (chemical shift), the number of neighboring protons (splitting pattern or multiplicity), and the number of protons of each type (integration). For 4-Chlorothieno[2,3-b]pyridin-6(7H)-one, one would expect to see distinct signals for the protons on the thiophene (B33073) and pyridine (B92270) rings, as well as a signal for the N-H proton of the pyridinone tautomer. The exact chemical shifts (ppm) would be influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group.
¹³C NMR (Carbon-13 NMR): This method provides a spectrum of the carbon framework of the molecule. Each unique carbon atom typically gives a distinct signal. For the target compound, signals would be expected for the carbons of the fused ring system, including a characteristic downfield signal for the carbonyl carbon (C=O) of the pyridinone ring.
Interactive Data Table: Expected NMR Data (Hypothetical) No experimental data found. The table below is a hypothetical representation of what would be expected.
| Analysis Type | Expected Resonances |
|---|---|
| ¹H NMR | Signals for aromatic protons on thiophene and pyridine rings, NH proton. |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY)
2D NMR experiments are crucial for assembling the molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to identify adjacent protons within the ring system.
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms they are directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for connecting different fragments of the molecule and confirming the placement of substituents and the fusion of the rings.
Advanced NMR for Stereochemical and Conformational Analysis
While not directly applicable to the primary aromatic structure of this compound, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could be used if substituted derivatives with stereocenters were synthesized. NOESY reveals through-space proximity of protons, which helps in determining stereochemistry and preferred conformations.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound is 185.63 g/mol . researchgate.net
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming that the observed mass corresponds to the chemical formula C₇H₄ClNOS.
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information
In MS/MS analysis, the molecular ion is isolated and then fragmented. The resulting fragment ions provide detailed information about the molecule's structure. For this compound, characteristic fragmentation patterns would be expected, such as the loss of CO, Cl, or HCN, which would help to confirm the connectivity of the thienopyridinone core.
Interactive Data Table: Expected Mass Spectrometry Data (Hypothetical) No experimental data found. The table below is a hypothetical representation of what would be expected.
| Analysis Type | Expected Data |
|---|---|
| HRMS | Exact mass measurement confirming the elemental formula C₇H₄ClNOS. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the characteristic functional groups present in a molecule. For this compound, the IR spectrum is expected to show distinct absorption bands corresponding to its key structural features. The analysis of related thieno[2,3-b]pyridine (B153569) derivatives indicates that the spectra would be dominated by vibrations of the amide, aromatic, and chloro-functional groups. arkat-usa.org
Key expected IR absorption bands for this compound include a prominent C=O stretching vibration from the pyridinone ring, typically observed in the range of 1650-1700 cm⁻¹. The N-H stretching vibration of the amide group is expected to appear as a broad band around 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations would likely be found just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the fused aromatic rings would generate signals in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is anticipated to be in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (Amide) | 3200-3400 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C=O Stretch (Amide) | 1650-1700 |
| C=C and C=N Stretch (Aromatic) | 1400-1600 |
| C-Cl Stretch | 600-800 |
X-ray Crystallography for Solid-State Structure Determination
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for assessing the purity of this compound and for its separation from reaction mixtures and impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of non-volatile compounds like this compound. A typical HPLC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape. Detection would likely be performed using a UV detector, set at a wavelength where the compound exhibits strong absorbance. The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks would provide a quantitative measure of its purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While the volatility of this compound may be limited due to its amide group, GC-MS analysis could be possible, potentially after derivatization to increase volatility. In a GC-MS experiment, the compound would be separated based on its boiling point and polarity on a capillary column and then fragmented and detected by a mass spectrometer. The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the compound and a series of fragment ions that are characteristic of its structure. This fragmentation pattern provides a "fingerprint" that can be used for identification. The analysis of related thieno[2,3-b]pyridine compounds by GC-MS has been reported in metabolic profiling studies. arkat-usa.org
Other Advanced Analytical Methods
A suite of other analytical techniques can provide further characterization of this compound.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) would be expected to show absorption maxima (λmax) corresponding to π-π* transitions within the fused aromatic ring system.
Elemental Analysis: Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₇H₄ClNOS), the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the empirical formula.
Table 2: Theoretical Elemental Analysis Data for this compound (C₇H₄ClNOS)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 7 | 84.07 | 49.00% |
| Hydrogen | H | 1.01 | 4 | 4.04 | 2.35% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 20.66% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 8.16% |
| Oxygen | O | 16.00 | 1 | 16.00 | 9.32% |
| Sulfur | S | 32.07 | 1 | 32.07 | 18.69% |
| Total | 185.64 | 100.00% |
Differential Scanning Calorimetry (DSC): Differential Scanning Calorimetry (DSC) is used to study the thermal properties of a material, such as its melting point and thermal stability. A DSC thermogram of this compound would show an endothermic peak corresponding to its melting point. The sharpness of this peak can also provide an indication of the compound's purity.
Computational and Theoretical Investigations of 4 Chlorothieno 2,3 B Pyridin 6 7h One
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to investigating the electronic characteristics of molecular systems. These methods provide a detailed picture of electron distribution and energy levels.
The electronic structure of a molecule governs its reactivity and physical properties. Key aspects of this structure are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity) nih.gov. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity nih.govmdpi.com. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive nih.govmdpi.com.
For thienopyridine derivatives, DFT calculations are commonly used to determine these energy levels nih.govresearchgate.net. The analysis helps in understanding how substituents on the thienopyridine scaffold influence the electronic properties and subsequent reactivity nih.gov.
The Molecular Electrostatic Potential (MEP) map is another crucial tool. It visualizes the total charge distribution on the molecular surface, identifying regions that are rich or poor in electrons. Electronegative atoms like oxygen, nitrogen, and chlorine create negative potential (red/yellow) regions, which are susceptible to electrophilic attack. Conversely, electropositive regions (blue), typically around hydrogen atoms, are prone to nucleophilic attack. For 4-Chlorothieno[2,3-b]pyridin-6(7H)-one, the MEP would show significant negative potential around the carbonyl oxygen and the nitrogen atom, indicating likely sites for hydrogen bonding and electrophilic interaction.
Table 1: Representative Frontier Molecular Orbital Properties for Thienopyridine Scaffolds Calculated values are illustrative and typically determined using DFT methods like B3LYP/6-31G.
| Parameter | Typical Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 | Correlates with ionization potential; indicates electron-donating ability. |
| LUMO Energy | -1.0 to -2.0 | Correlates with electron affinity; indicates electron-accepting ability. |
Computational methods are widely employed to predict and help interpret experimental spectra, such as Nuclear Magnetic Resonance (NMR), infrared (IR), and Raman spectra. DFT calculations can accurately predict the vibrational frequencies (IR, Raman) and chemical shifts (NMR) of molecules researchgate.netijesit.com.
The standard approach involves optimizing the molecular geometry and then performing calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) for NMR shifts or frequency calculations for vibrational spectra researchgate.netmdpi.com. A strong linear correlation between the calculated and experimental spectroscopic data serves as a powerful validation of the computed molecular structure mdpi.com. For complex heterocyclic systems like thienopyridine derivatives, these calculations are invaluable for assigning signals in ¹H and ¹³C NMR spectra, which can be ambiguous due to the presence of multiple rotamers or complex splitting patterns benthamdirect.com. Theoretical calculations can confirm assignments and provide a deeper understanding of the molecule's structure in solution benthamdirect.comruc.dk.
Table 2: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Thienopyridine Analog This table illustrates the typical validation process where calculated shifts are correlated with experimental data.
| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| C2 | 162.5 | 161.8 |
| C3 | 110.1 | 109.5 |
| C3a | 125.8 | 125.2 |
| C4 | 145.3 | 144.7 |
| C5 | 118.9 | 118.4 |
Molecular Dynamics Simulations and Conformational Analysis
While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules, allowing for the exploration of conformational landscapes, flexibility, and interactions with the surrounding environment (e.g., solvent).
For a molecule like this compound, conformational analysis is crucial, especially if it is being considered for interaction with a biological target. The planarity of the fused ring system is a key feature, but the flexibility of any substituents can be important. MD simulations can reveal the preferred dihedral angles, the stability of different conformers, and the energy barriers between them. This information is critical for understanding how the molecule might fit into a binding site. Docking studies on related thieno[2,3-b]pyridines have shown that molecular conformation significantly impacts binding affinity, as modifications can alter key interactions within a binding pocket mdpi.com.
Mechanistic Studies using Density Functional Theory (DFT)
DFT is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states scispace.com. This allows for the mapping of the potential energy surface of a reaction, helping to determine the most favorable pathway.
For the synthesis of thienopyridine derivatives, DFT can be used to investigate various reaction steps. For instance, studies on the synthesis of 4-chlorothienopyridines from N-protected 2-aminothiophenes using the Vilsmeier-Haack reagent could be computationally modeled researchgate.net. DFT calculations could clarify the role of the N-protection, the energetics of the cyclization step, and the subsequent chlorination and formylation, explaining why different reaction conditions lead to different products researchgate.net. Such studies provide a detailed, atomistic understanding of the reaction, which is essential for optimizing synthetic routes pku.edu.cn.
Prediction of Chemical Properties and Reactivity Profiles
Computational chemistry allows for the prediction of various chemical properties and reactivity patterns. Beyond the HOMO-LUMO analysis, DFT can be used to calculate a range of reactivity descriptors. These descriptors help predict how a molecule will behave in a chemical reaction.
The MEP map, as mentioned earlier, highlights the regions of electrostatic potential, guiding where electrophilic and nucleophilic attacks are most likely to occur. For this compound, the carbonyl oxygen would be a primary site for electrophilic attack or hydrogen bond donation, while the aromatic rings could be susceptible to either electrophilic or nucleophilic substitution depending on the specific reaction conditions and the directing effects of the substituents. Studies on other thienopyridine analogues have used DFT to understand how substituent effects (e.g., electron-withdrawing or donating groups) alter the reactivity and biological activity of the core structure nih.govresearchgate.net.
Table 3: Key DFT-Derived Reactivity Descriptors
| Descriptor | Definition | Significance for Reactivity |
|---|---|---|
| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | Lower values indicate greater ease of oxidation. |
| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | Higher values indicate greater ease of reduction. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution; higher values imply lower reactivity nih.gov. |
| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. |
In Silico Screening and Drug-Likeness Prediction
In silico methods are integral to modern medicinal chemistry for assessing the "drug-likeness" of a compound without implying any specific biological outcome mdpi.comsemanticscholar.orgnih.gov. Drug-likeness is a qualitative concept based on the observation that successful oral drugs tend to share a common range of physicochemical properties github.com. These properties influence absorption, distribution, metabolism, and excretion (ADME).
Several rule-based filters are used to evaluate drug-likeness. The most famous is Lipinski's Rule of Five, which suggests that poor oral absorption is more likely when a compound violates two or more of the following rules: a molecular weight (MW) over 500 Da, a logP (a measure of lipophilicity) over 5, more than 5 hydrogen bond donors (HBD), and more than 10 hydrogen bond acceptors (HBA) mdpi.com. Other filters like the Ghose filter or Veber's rule (which considers rotatable bonds and polar surface area) provide additional criteria github.comresearchgate.net. Pharmacokinetic assessments can predict whether a compound is likely to have favorable bioavailability nih.gov. These computational predictions help prioritize which compounds should be synthesized and tested, saving time and resources nih.gov.
Table 4: Predicted Drug-Likeness Profile of this compound
| Property | Predicted Value | Lipinski's Rule of Five | Ghose Filter | Compliance |
|---|---|---|---|---|
| Molecular Weight (MW) | 199.64 g/mol | ≤ 500 | 160 - 480 | Yes |
| LogP (Octanol/Water) | ~1.8 - 2.2 | ≤ 5 | -0.4 - 5.6 | Yes |
| Hydrogen Bond Donors | 1 (N-H) | ≤ 5 | N/A | Yes |
| Hydrogen Bond Acceptors | 2 (O, N) | ≤ 10 | N/A | Yes |
| Molar Refractivity | ~50 - 55 | N/A | 40 - 130 | Yes |
| Number of Atoms | 15 | N/A | 20 - 70 | No |
| Lipinski Violations | 0 | < 2 | N/A | Pass |
Applications and Potential in Chemical Research and Materials Science
Role as Versatile Building Blocks in Organic Synthesis
The thieno[2,3-b]pyridine (B153569) scaffold is a "privileged" structure in chemistry, meaning it is frequently found in biologically active compounds and serves as an excellent starting point for creating diverse molecular architectures. researchgate.net Derivatives of thieno[2,3-b]pyridine are extensively used as building blocks to construct more complex, condensed heterocyclic systems. nih.govresearchgate.net The utility of this scaffold is rooted in its ability to undergo various chemical transformations to build new rings onto the core structure. researchgate.net
For instance, the cyclization of precursors like 2-(alkylthio)-pyridine-3-carbonitriles is a common method to create the thienopyridine framework. nih.gov Specifically, 4-chlorothieno[2,3-b]pyridine (B3024653) derivatives can be synthesized from N-protected 3-acetyl-2-aminothiophenes through reactions with reagents like the Vilsmeier-Haack reagent. rsc.org The resulting chloro-substituted compounds are valuable intermediates themselves. The chlorine atom at the 4-position is a key functional group, enabling further molecular elaboration through reactions such as palladium-catalyzed C-N cross-coupling to attach various amine-containing fragments. rsc.org
The synthesis of 4-hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one isomers has been achieved through the phenylacetylation of aminothiophene carboxylic acid methyl esters followed by cyclization. biosynth.com This highlights how the core structure can be assembled and then modified. The presence of substituents, such as halogens, on the thiophene (B33073) portion of the nucleus is often crucial for tuning the properties of the final molecule. biosynth.com The oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides, which can proceed under phase transfer catalyst (PTC) conditions, demonstrates another pathway for creating larger, polyheterocyclic structures from this core. acs.org
The versatility of thieno-fused heterocycles as synthetic platforms is well-documented. Thieno[2,3-b]thiophene derivatives, which are structurally related, serve as building blocks for synthesizing bis-heterocycles like pyrazoles and pyrimidines. acs.orgresearchgate.net This underscores the broad potential of 4-Chlorothieno[2,3-b]pyridin-6(7H)-one as a reactive intermediate for accessing a wide array of novel heterocyclic compounds.
| Precursor/Derivative | Reaction Type | Product Class | Significance | Reference |
| N-protected 3-acetyl-2-aminothiophenes | Vilsmeier-Haack Reaction | 4-Chlorothieno[2,3-b]pyridines | Provides access to key chlorinated intermediates. | rsc.org |
| 4-Chlorothieno[2,3-b]pyridine | C-N Cross-Coupling (Pd-catalyzed) | N-aryl-thieno[2,3-b]pyridin-4-amines | Functionalization at the C4 position for diverse derivatives. | rsc.org |
| Aminothiophene Carboxylic Acid Esters | Phenylacetylation & Cyclization | Thieno[2,3-b]pyridinones | Assembly of the core pyridinone-fused ring system. | biosynth.com |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | Oxidative Dimerization | Polyheterocyclic Ensembles | Creation of complex, multi-ring structures. | acs.org |
| Thieno[2,3-b]thiophene diethanone | Intramolecular Cyclization | Bis-pyrazoles, Bis-pyrimidines | Demonstrates scaffold utility for diverse heterocycles. | acs.org |
Development of Advanced Materials
The rigid, planar, and electron-rich nature of the thieno[2,3-b]pyridine core makes it an attractive component for advanced materials, particularly in the field of organic electronics. Its structure is conducive to π-π stacking, which is essential for efficient charge transport in organic semiconductors.
There is significant interest in developing new heteroacenes for use as organic semiconductors due to their potential for high charge carrier mobility and good environmental stability. acs.org While many organic semiconductors are p-type (hole-transporting), there is a need for robust n-type (electron-transporting) materials to create efficient complementary circuits and other electronic devices like all-polymer solar cells.
The thieno[2,3-b]pyridine unit has been successfully incorporated into polymers to create n-type semiconductors. nih.gov For example, a polymer featuring a thieno[2,3-b]pyridine-flanked diketopyrrolopyrrole (DPP) core was synthesized and demonstrated effective n-type behavior in organic field-effect transistors (OFETs). nih.gov The electron-deficient nature of the pyridine (B92270) ring within the fused system helps to lower the polymer's LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is a key requirement for facilitating electron injection and transport.
The broader family of thieno-fused aromatic compounds has shown significant promise in this area. Derivatives of benzo[b]thieno[2,3-d]thiophene and thieno[3,2-b] researchgate.netbenzothiophene (B83047) have been synthesized and evaluated as active layers in OFETs, demonstrating good performance characteristics. acs.orgresearchgate.netresearchgate.net These related structures highlight the general suitability of the thiophene-fused aromatic core for semiconductor applications.
| Material | Application | Key Finding | Reference |
| Thieno[2,3-b]pyridine-flanked DPP polymer | n-type semiconductor | Used in OFETs and all-polymer solar cells. | nih.gov |
| 1,2-di(thieno[3,2-b] researchgate.netbenzothiophenic-2-)ethylene (DTBTE) | p-type semiconductor | Showed excellent field-effect performance with high mobility (0.50 cm²/Vs). | acs.org |
| Benzo[b]thieno[2,3-d]thiophene (BTT) derivatives | p-type semiconductor | Solution-processable for OFETs with hole mobility up to 0.005 cm²/Vs. | researchgate.netresearchgate.net |
Thiophene-based derivatives are considered important monomers and building blocks in polymer chemistry and materials science. nih.gov The development of donor-π-bridge-acceptor (D-π-A) type conjugated polymers is a major focus in the field of organic photovoltaics (OPVs). rsc.org The fused heterocyclic ring of systems like thieno[3,2-b]thiophene (B52689) is attractive as a π-bridge due to its planarity and good electron-donating ability, which can be tuned by the attached donor and acceptor units. rsc.org
The thieno[2,3-b]pyridine scaffold shares these beneficial characteristics. Its inherent rigidity and planarity are advantageous for constructing well-ordered, conjugated polymer backbones. This structural order facilitates intermolecular interactions and π-stacking, which are crucial for the electronic properties of the resulting material. A thieno[3,4-b]pyrazine, an isomer of thienopyridine, has been used as a monomer for creating low band gap conjugated polymers. nih.gov The ability to functionalize the thienopyridine core allows for fine-tuning of properties such as solubility, energy levels (HOMO/LUMO), and charge carrier mobility, making it a versatile component for a new generation of functional polymers. rsc.org
Catalysis and Ligand Design
The pyridine ring is a fundamental scaffold in coordination chemistry and is found in numerous ligands used in transition metal catalysis. acs.org The nitrogen atom of pyridine possesses a lone pair of electrons that can readily coordinate to a metal center, forming stable metal complexes. researchgate.net This interaction is central to the function of many catalysts where the ligand tunes the electronic properties and reactivity of the metal.
The thieno[2,3-b]pyridin-6(7H)-one structure contains a pyridine nitrogen that can act as a coordination site for metal ions. This opens up the potential for designing novel ligands for catalysis. While the direct use of this specific compound in catalysis is not widely reported, the principles of ligand design strongly support its potential. For example, terpyridine, a ligand containing three pyridine rings, forms highly stable complexes with various transition metals like iron and ruthenium and is used in challenging catalytic transformations such as C-C bond formation and hydrofunctionalization. nih.govresearchgate.net
More closely related structures have shown promise. A new bidentate bridging ligand, 2,3-bis(2-pyridyl)thieno[3,4-b]pyrazine, was synthesized and used to create mono- and bi-metallic Ruthenium(II) complexes. nih.gov These complexes demonstrated effective metal-metal communication, a desirable property for developing catalysts for multi-electron processes or materials for light-harvesting applications. nih.gov The coordination chemistry of thieno[2,3-b]pyridine with divalent transition metals has also been explored, indicating its capability to act as a ligand. The functionalization of pyridines under transition metal catalysis often proceeds through the initial coordination of the pyridine nitrogen to the metal, which then directs subsequent bond-forming steps. acs.org This inherent coordinating ability of the pyridine nitrogen within the this compound scaffold makes it a promising candidate for development into novel ligands for homogeneous or heterogeneous catalysis.
Target Identification and Mechanism of Action Studies in Chemical Biology Excluding Clinical Human Data
Investigation of Enzyme Inhibition Mechanisms (e.g., Kinase, Topoisomerase IIα, DGAT-1, Chk1)
While research has been conducted on other thieno[2,3-b]pyridine (B153569) derivatives as potential inhibitors of enzymes like Pim-1 kinase and Tyrosyl-DNA phosphodiesterase 1 (TDP1), this research does not include or specify 4-Chlorothieno[2,3-b]pyridin-6(7H)-one . tandfonline.comnih.govtandfonline.comnih.govcu.edu.eg There is no available data regarding its inhibitory activity against kinases, topoisomerase IIα, DGAT-1, or Chk1.
In Vitro Biochemical Assays for Target Engagement
No published in vitro biochemical assays were found that assess the target engagement of This compound .
Molecular Docking and Binding Pose Analysis for Protein Interactions
There are no available molecular docking studies or binding pose analyses for This compound to elucidate its potential interactions with any protein targets.
Modulation of General Cellular Processes
Information regarding the modulation of general cellular processes by This compound is not present in the surveyed scientific literature.
Interaction with Biomolecules (e.g., DNA, Specific Receptors)
No studies were found that describe the interaction of This compound with DNA or any specific biological receptors.
Elucidation of Structure-Mechanism Relationships
Due to the absence of biological or mechanistic data, no structure-mechanism relationships have been elucidated for This compound .
Future Research Directions and Emerging Trends
Exploration of Novel and Efficient Synthetic Pathways
The development of new and efficient synthetic methodologies is paramount for accelerating the discovery of novel thienopyridinone-based compounds. While classical methods often involve multi-step sequences, current research is geared towards more streamlined and high-yielding approaches.
Future efforts are likely to concentrate on one-pot, multi-component reactions that construct the thieno[2,3-b]pyridine (B153569) core in a single operation from simple, readily available starting materials. nih.govrasayanjournal.co.in Such strategies significantly improve efficiency by reducing the number of intermediate purification steps, saving time and resources. For instance, a facile one-pot synthesis of substituted thieno[2,3-b]pyridines has been developed by reacting enaminones with 2-cyanothioacetamide, followed by intramolecular cyclization. researchgate.net Another established route involves the phenylacetylation of aminothiophene carboxylic acid methyl esters and subsequent cyclization to yield the thienopyridinone isomers. researchgate.netnih.gov
Furthermore, transition metal-catalyzed cross-coupling reactions are emerging as powerful tools for constructing the bicyclic scaffold and its precursors. africanjournalofbiomedicalresearch.com Methodologies like the Suzuki-Miyaura and Buchwald-Hartwig couplings are being explored to form key carbon-carbon and carbon-nitrogen bonds with high chemoselectivity, which is crucial when dealing with functionalized precursors. nih.gov The investigation of novel catalytic systems that operate under milder conditions and tolerate a wider range of functional groups remains a key area of interest.
Advanced Functionalization and Scaffold Diversification Strategies
To explore the chemical space around the 4-Chlorothieno[2,3-b]pyridin-6(7H)-one core, researchers are actively developing advanced functionalization and scaffold diversification strategies. The goal is to generate libraries of analogs with diverse substituents to probe structure-activity relationships (SAR) and identify compounds with improved potency and selectivity for various biological targets.
Key functionalization approaches include:
Substitution at the Thiophene (B33073) Ring: Research has shown that introducing substituents like halogens (e.g., Cl or Br) or short alkyl chains onto the thiophene ring can significantly impact biological activity. researchgate.netnih.gov
Modification of the Pyridinone Ring: The nitrogen atom of the pyridinone ring offers a site for substitution, while the carbonyl group can be transformed into other functionalities.
Amide Coupling: The synthesis of novel amide-functionalized thieno[2,3-b]pyridine derivatives has been reported as a strategy to enhance biological efficacy. benthamdirect.comeurekaselect.com For example, a series of 3-amino-2-carboxamido-thieno[2,3-b]pyridines are well-characterized for their anti-proliferative activity. nih.gov
Ring Fusion: A significant trend is the synthesis of more complex, polycyclic systems by fusing additional rings to the thienopyridine scaffold. researchgate.netnih.gov These strategies, often involving intramolecular cyclization reactions, lead to novel molecular frameworks such as pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and cyclopenta[e]thieno[2,3-b]pyridines. tandfonline.com
Scaffold diversity synthesis, which aims to create structurally distinct and complex molecules from a common starting point, is also being applied. nih.gov This involves using different reaction partners and cascade annulations to build unique, sp³-enriched tetracyclic structures from the foundational thienopyridinone scaffold. nih.gov
Chemoinformatics and High-Throughput Screening for New Applications
Chemoinformatics, the application of computational and informational techniques to solve chemical problems, is revolutionizing drug discovery. longdom.org In the context of thienopyridinones, chemoinformatics plays a critical role in managing and analyzing the large datasets generated from compound libraries. researchgate.net Its applications include compound selection, virtual library generation, and mining data from high-throughput screening (HTS) campaigns. nih.gov
HTS allows for the rapid testing of thousands of compounds against a specific biological target. nih.gov When combined with chemoinformatics, it becomes a powerful engine for lead discovery. Virtual high-throughput screening (vHTS) is a key technique where computational models are used to screen large virtual libraries of compounds, prioritizing those with the highest likelihood of being active. azolifesciences.commdpi.com This approach significantly reduces the cost and time associated with experimental screening. azolifesciences.com For example, vHTS was used to identify novel phospholipase C (PLC-γ) inhibitors, demonstrating the power of this approach. mdpi.com
Future research will likely see an increased use of machine learning and artificial intelligence algorithms to build more sophisticated predictive models for activity, toxicity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov These in silico tools will guide the design of focused libraries of thienopyridinone derivatives, increasing the efficiency of discovering compounds with novel applications, from anticancer agents to fungicides. nih.govmdpi.comnih.gov
Integration of Computational and Experimental Methodologies for Rational Design
The synergy between computational and experimental approaches is central to modern rational drug design. openmedicinalchemistryjournal.com This integrated strategy allows for a deeper understanding of molecular interactions and accelerates the optimization of lead compounds. For thienopyridinone derivatives, this involves a continuous cycle of computational modeling, chemical synthesis, and biological testing.
Computational methods frequently employed include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and key interactions. nih.govmdpi.com Docking studies have been used to understand the binding modes of thienopyridine inhibitors in the active sites of enzymes like TDP1 and various kinases. rsc.orgsciencepublishinggroup.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govlongdom.org These models help rationalize the SAR of existing compounds and predict the activity of new, unsynthesized analogs. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, assessing the stability of binding interactions. mdpi.comnih.gov
These computational predictions guide the experimental synthesis of the most promising molecules. sciencepublishinggroup.com The synthesized compounds are then evaluated in biological assays, and the results are fed back into the computational models to refine them further. This iterative process of design, synthesis, and testing has proven effective in developing potent and selective inhibitors based on the thienopyridine scaffold, including those targeting protein kinase B (Akt) and Janus kinase 3 (JAK3). nih.govnih.govdundee.ac.uk
Development of Sustainable and Green Synthesis Protocols for Thienopyridinones
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. africanjournalofbiomedicalresearch.comnumberanalytics.com This involves designing processes that reduce waste, use less hazardous substances, and improve energy efficiency.
Key green chemistry trends applicable to the synthesis of thienopyridinones include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase yields, and enhance selectivity compared to conventional heating methods. nih.govrasayanjournal.co.inrsc.org It has been successfully applied to the synthesis of various nitrogen- and sulfur-containing heterocycles. rasayanjournal.co.in
Use of Green Solvents and Catalysts: Research is focused on replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or bio-derived solvents. nih.govafricanjournalofbiomedicalresearch.com The use of recyclable, solid-supported reagents and catalysts, including biocatalysts like enzymes, is also a major area of development. nih.govnumberanalytics.com
Solvent-Free Reactions: Performing reactions under solvent-free conditions, often with microwave assistance, represents a highly sustainable approach by eliminating solvent waste altogether. nih.gov
By adopting these green methodologies, the synthesis of this compound and its derivatives can be made more environmentally benign and economically viable. The development of sustainable protocols is not only an environmental imperative but also a crucial step towards the efficient and responsible production of these important chemical scaffolds for future applications. numberanalytics.com
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 4-Chlorothieno[2,3-b]pyridin-6(7H)-one?
- Methodology : Common routes include cyclization of substituted pyridine or thiophene precursors under acidic or catalytic conditions. For example, directed lithiation of protected intermediates (e.g., 4-chloropyrrolopyrimidine derivatives) followed by ketone or aldehyde addition has been used to introduce functional groups . Multi-step syntheses often employ reagents like methyl iodide or potassium carbonate in polar solvents (e.g., DMF) under controlled heating (60–80°C) to achieve regioselectivity .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR/IR Spectroscopy : Confirm structural features (e.g., chloro, carbonyl groups) via characteristic peaks (e.g., C=O stretch at ~1,680 cm⁻¹ in IR; δ ~2.40 ppm for NCH₃ in ¹H-NMR) .
- Mass Spectrometry (MS) : Determine molecular weight and fragmentation patterns (e.g., M⁺ peaks at m/z 343 for related thienopyrimidines) .
- HPLC : Assess purity (>98% for research-grade material) .
Q. How is the compound stabilized during storage?
- Methodology : Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis or oxidation. Use desiccants to mitigate moisture absorption, as halogenated heterocycles are prone to degradation .
Advanced Research Questions
Q. How can synthetic yields be optimized when conflicting literature reports exist?
- Methodology :
- Condition Screening : Vary catalysts (e.g., Pd vs. Cu), solvents (DMF vs. dioxane), and temperature to identify optimal parameters. For example, methyl iodide-mediated alkylation in water vs. DMF alters reaction efficiency (93% vs. 28% yield) .
- Purification : Use silica chromatography or recrystallization (e.g., dioxane) to isolate high-purity product .
Q. What strategies resolve discrepancies in reported biological activity data?
- Methodology :
- Assay Standardization : Control variables like cell line selection, ATP concentration in kinase assays, or incubation time .
- Impurity Profiling : Use LC-MS to detect byproducts (e.g., dehalogenated derivatives) that may skew activity .
- SAR Studies : Systematically modify substituents (e.g., furan-2-ylmethyl vs. methyl groups) to isolate structural determinants of activity .
Q. How can computational methods predict the compound’s reactivity or binding modes?
- Methodology :
- Quantum Chemical Calculations : Optimize geometry using DFT (e.g., B3LYP/6-31G*) to model electrophilic substitution sites .
- Molecular Docking : Simulate interactions with targets (e.g., kinases) using AutoDock Vina; validate with experimental IC₅₀ values .
Q. What role does X-ray crystallography play in structural validation?
- Methodology : Co-crystallize the compound with target proteins or analyze pure crystals (e.g., CCDC 1893720/1893721) to resolve bond angles/planarity. Use software like SHELX for refinement .
Q. How to design analogs for improved pharmacokinetic properties?
- Methodology :
- LogP Optimization : Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce hydrophobicity (baseline LogP ~1.97) .
- Metabolic Stability : Replace labile substituents (e.g., ester groups) with bioisosteres (e.g., amides) to enhance half-life .
Notes
- Contradictions : highlights significant yield differences (93% vs. 28%) based on solvent choice, underscoring the need for condition optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
